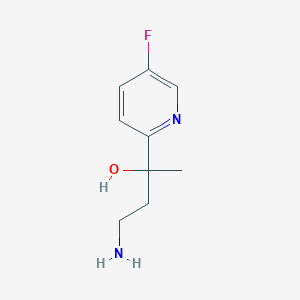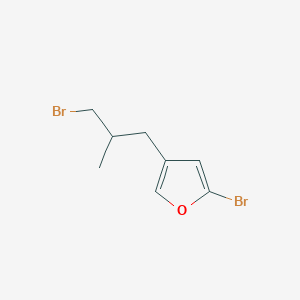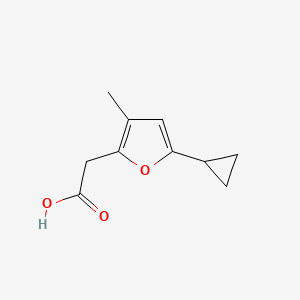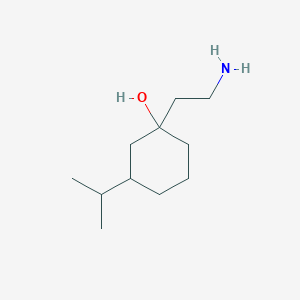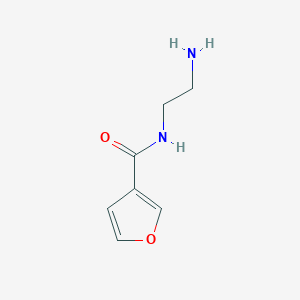![molecular formula C11H14N2O2 B13182550 5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13182550.png)
5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine moiety and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid typically involves the construction of the pyridine ring followed by the introduction of the pyrrolidine moiety and the carboxylic acid group. One common method involves the reaction of pyridine derivatives with pyrrolidine under specific conditions to form the desired compound. For example, a Diels–Alder reaction between a pyridine derivative and a pyrrolidine derivative can be used, followed by functional group transformations to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The pyridine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学研究应用
5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
作用机制
The mechanism of action of 5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine moiety can enhance binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine: This compound shares a similar structure but differs in the position and type of substituents on the pyridine ring.
Pyrrolidine-2,5-diones: These compounds contain a pyrrolidine ring but differ in the functional groups attached to the ring.
Uniqueness
5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrrolidine moiety and the carboxylic acid group allows for versatile interactions with molecular targets, making it a valuable compound in various research fields.
属性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
5-(pyrrolidin-1-ylmethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)10-5-9(6-12-7-10)8-13-3-1-2-4-13/h5-7H,1-4,8H2,(H,14,15) |
InChI 键 |
HLDGAPZYTCQMOC-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CC2=CC(=CN=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13182470.png)
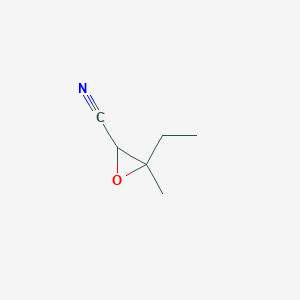
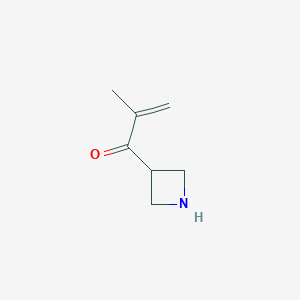
![Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine](/img/structure/B13182493.png)
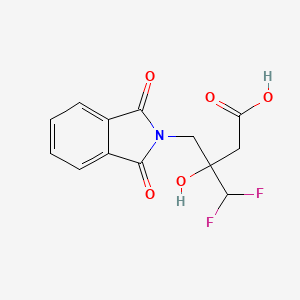
![{[1-(Chloromethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B13182501.png)
![6-amino-1-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13182508.png)
